3-(cyclopropylmethoxy)benzoic Acid

Description

BenchChem offers high-quality 3-(cyclopropylmethoxy)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(cyclopropylmethoxy)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

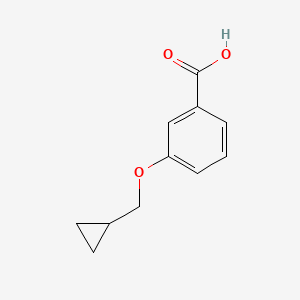

Structure

3D Structure

Properties

IUPAC Name |

3-(cyclopropylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-11(13)9-2-1-3-10(6-9)14-7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMIJKYUMSWZGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047680-61-4 | |

| Record name | 3-(cyclopropylmethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and molecular weight of 3-(cyclopropylmethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, molecular weight, and other key physicochemical properties of 3-(cyclopropylmethoxy)benzoic acid. It also outlines a theoretical synthetic protocol and discusses its potential applications in medicinal chemistry, offering a valuable resource for professionals in drug discovery and development.

Introduction

3-(cyclopropylmethoxy)benzoic acid is a substituted aromatic carboxylic acid. While less documented than some of its analogues, its unique structural features—a benzoic acid core functionalized with a cyclopropylmethoxy group—make it a molecule of interest for medicinal chemists. Benzoic acid and its derivatives are known to possess a wide range of biological activities and are common structural motifs in many pharmaceutical compounds.[1][2] The introduction of a cyclopropylmethoxy group can influence the molecule's lipophilicity, metabolic stability, and conformational rigidity, potentially leading to favorable interactions with biological targets.

This document aims to consolidate the available information on 3-(cyclopropylmethoxy)benzoic acid, providing a foundation for further research and application.

Chemical Structure and Molecular Properties

The chemical structure of 3-(cyclopropylmethoxy)benzoic acid consists of a benzene ring substituted with a carboxylic acid group at position 1 and a cyclopropylmethoxy group at position 3.

Chemical Structure of 3-(cyclopropylmethoxy)benzoic acid

Caption: 2D chemical structure of 3-(cyclopropylmethoxy)benzoic acid.

Physicochemical Properties

Quantitative data for 3-(cyclopropylmethoxy)benzoic acid is limited in publicly accessible literature. The following table summarizes key properties, primarily based on computational predictions from sources such as PubChemLite.[3]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | [3] |

| Molecular Weight | 192.21 g/mol | [3] |

| Monoisotopic Mass | 192.07864 Da | [3] |

| Predicted XlogP | 2.8 | [3] |

| SMILES | C1CC1COC2=CC=CC(=C2)C(=O)O | [3] |

| InChI | InChI=1S/C11H12O3/c12-11(13)9-2-1-3-10(6-9)14-7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H,12,13) | [3] |

Theoretical Synthesis Protocol

Rationale for Synthetic Strategy

The proposed synthesis involves two key transformations:

-

Williamson Ether Synthesis: To introduce the cyclopropylmethoxy group onto a phenolic precursor. This is a robust and widely used method for forming ether linkages.

-

Oxidation of a Benzylic Carbon: To convert a methyl or hydroxymethyl group on the benzene ring to the final carboxylic acid.

Proposed Synthetic Workflow

Caption: Proposed two-step synthetic workflow for 3-(cyclopropylmethoxy)benzoic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 3-(cyclopropylmethoxy)benzoate

-

Materials:

-

Methyl 3-hydroxybenzoate

-

(Bromomethyl)cyclopropane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

-

Procedure:

-

To a solution of methyl 3-hydroxybenzoate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add (bromomethyl)cyclopropane (1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure methyl 3-(cyclopropylmethoxy)benzoate.

-

Step 2: Hydrolysis to 3-(cyclopropylmethoxy)benzoic acid

-

Materials:

-

Methyl 3-(cyclopropylmethoxy)benzoate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

-

Procedure:

-

Dissolve methyl 3-(cyclopropylmethoxy)benzoate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the reaction mixture.

-

Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.

-

The product, 3-(cyclopropylmethoxy)benzoic acid, should precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

-

Potential Applications in Drug Development

While specific biological activities of 3-(cyclopropylmethoxy)benzoic acid have not been extensively reported, its structural features suggest potential as a scaffold or intermediate in drug discovery. Benzoic acid derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and analgesic properties.[4][5] The cyclopropylmethoxy moiety can enhance metabolic stability and improve binding to target proteins.

Given the prevalence of substituted benzoic acids in medicinal chemistry, 3-(cyclopropylmethoxy)benzoic acid could serve as a valuable building block for the synthesis of novel compounds targeting a variety of diseases. Its analogue, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, is a known intermediate in the synthesis of Roflumilast, a phosphodiesterase-4 inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD).[2][6] This suggests that similar structures may also possess interesting biological activities.

Conclusion

3-(cyclopropylmethoxy)benzoic acid is a molecule with potential for further investigation in the fields of medicinal chemistry and drug development. While detailed experimental data is currently scarce, this guide provides a comprehensive overview of its known structural and predicted physicochemical properties, along with a robust theoretical framework for its synthesis. The information presented herein is intended to serve as a valuable resource for researchers and scientists interested in exploring the potential of this and related compounds.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid | 162401-62-9 [chemicalbook.com]

- 3. PubChemLite - 3-(cyclopropylmethoxy)benzoic acid (C11H12O3) [pubchemlite.lcsb.uni.lu]

- 4. 4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzoic acid | C12H12F2O4 | CID 19705420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is Benzoic Acid used for? [synapse.patsnap.com]

- 6. apicule.com [apicule.com]

Comprehensive Technical Guide on 3-(Cyclopropylmethoxy)benzoic Acid: Identifiers, Synthesis, and Pharmacological Applications

Executive Summary

In contemporary medicinal chemistry, the strategic decoration of aromatic rings with specific aliphatic ethers is a proven tactic for modulating lipophilicity, metabolic stability, and receptor affinity. 3-(cyclopropylmethoxy)benzoic acid has emerged as a highly versatile scaffold in the development of targeted therapeutics, particularly in metabolic and hepatic disorders.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative grounding in the chemical identifiers, structure-activity relationship (SAR) rationale, and validated synthetic workflows for this critical intermediate.

Core Chemical Identifiers & Structural Parameters

Accurate tracking of chemical entities across the supply chain and literature requires precise identifier mapping. The parent compound and its immediate derivatives are frequently utilized as Active Pharmaceutical Ingredient (API) intermediates[1].

Table 1: Primary Chemical Identifiers

| Parameter | Value |

| Chemical Name | 3-(cyclopropylmethoxy)benzoic acid |

| CAS Registry Number | 1047680-61-4 |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| SMILES String | O=C(O)C1=CC=CC(OCC2CC2)=C1 |

| Physical State | Solid (Crystalline powder) |

Table 2: Commercially Relevant Derivatives

To facilitate complex API synthesis, several pre-functionalized derivatives of this scaffold are commercially available. These derivatives often feature protecting groups or reactive handles[2].

| Derivative Name | CAS Number | Molecular Formula | Primary Application |

| Methyl 3-(cyclopropylmethoxy)benzoate | 1150617-70-1 | C₁₂H₁₄O₃ | Synthesis Intermediate |

| 4-Acetoxy-3-(cyclopropylmethoxy)benzoic acid | 1883347-32-7 | C₁₃H₁₄O₅ | API Intermediate |

| 4-(Benzyloxy)-3-(cyclopropylmethoxy)benzoic acid | 1255707-31-3 | C₁₈H₁₈O₄ | API Intermediate |

Structural Significance & Mechanistic Rationale (SAR)

The architectural design of 3-(cyclopropylmethoxy)benzoic acid is not arbitrary; it is engineered to exploit specific protein binding pockets.

-

The Cyclopropylmethoxy Motif: Replacing a standard straight-chain alkoxy group (like a propoxy or butoxy group) with a cyclopropylmethoxy group introduces unique steric bulk while maintaining a low molecular weight. Causally, the cyclopropyl ring is significantly more resistant to cytochrome P450-mediated aliphatic oxidation, thereby extending the molecule's half-life in vivo.

-

The Benzoic Acid Moiety: The carboxylic acid serves as an essential hydrogen-bond donor/acceptor. It frequently acts as the primary anchoring point within receptor binding sites via salt bridge formation with basic amino acid residues (e.g., Arginine or Lysine).

This specific SAR profile has been successfully leveraged in recent high-throughput screening campaigns. For instance, derivatives of this scaffold have been identified as potent for the treatment of Non-Alcoholic Steatohepatitis (NASH), as well as to regulate lipid metabolism[3].

Caption: Structure-Activity Relationship (SAR) logic mapping for therapeutic targets.

Validated Synthesis Workflow & Experimental Protocols

To ensure reproducibility and high yield (typically >80%), the synthesis of 3-(cyclopropylmethoxy)benzoic acid is executed via a two-step process: a Williamson etherification followed by base-catalyzed saponification[3].

Crucial Note on Scientific Integrity: The protocol below is designed as a self-validating system. Proceeding to the next step without satisfying the analytical validation gates will result in downstream purification failures.

Step 1: Williamson Etherification

-

Causality: The reaction between methyl 3-hydroxybenzoate and cyclopropylmethyl bromide requires a mild base (K₂CO₃) in a polar aprotic solvent (DMF). DMF is chosen because it solvates the potassium cation, leaving the phenoxide anion highly nucleophilic, thus driving the SN2 alkylation forward.

-

Procedure:

-

Charge a dry, nitrogen-flushed reactor with methyl 3-hydroxybenzoate (1.0 eq) and anhydrous DMF (10 volumes).

-

Add finely powdered K₂CO₃ (1.5 eq) and stir at ambient temperature for 15 minutes to generate the phenoxide.

-

Dropwise add cyclopropylmethyl bromide (1.2 eq) while maintaining the internal temperature below 30°C.

-

Heat the reaction mixture to 80°C for 4-6 hours.

-

-

Validation Gate (Self-Validation): Analyze via TLC (Hexane:EtOAc 4:1) or HPLC. The reaction is complete only when the phenolic starting material is <1% by peak area. The disappearance of the broad -OH stretch (~3300 cm⁻¹) in an in-process FTIR scan confirms the formation of the intermediate ester (CAS: 1150617-70-1).

Step 2: Base-Catalyzed Saponification

-

Causality: The intermediate methyl ester must be hydrolyzed. A ternary solvent system (THF/MeOH/H₂O) is critical here; THF and MeOH ensure the lipophilic ester remains in a homogeneous solution with the aqueous hydroxide base, preventing the reaction from stalling at the phase boundary.

-

Procedure:

-

Dissolve the crude methyl 3-(cyclopropylmethoxy)benzoate in a 2:1:1 mixture of THF/MeOH/H₂O.

-

Add KOH (3.0 eq) and stir the mixture at 50°C for 5.0 hours.

-

Evaporate the organic solvents (THF/MeOH) under reduced pressure.

-

Dilute the remaining aqueous phase with water and wash with MTBE to remove unreacted alkyl halides or organic impurities.

-

-

Validation Gate (Self-Validation): LC-MS must show the complete disappearance of the ester mass [M+H]⁺ and the emergence of the acid mass [M-H]⁻ in negative ion mode.

Step 3: Acidification and Isolation

-

Procedure: Cool the aqueous layer to 0-5°C and slowly acidify with 2N HCl until the pH reaches 2.0–2.5. The product, 3-(cyclopropylmethoxy)benzoic acid, will precipitate as a white to off-white crystalline solid. Filter, wash with cold water, and dry under vacuum at 45°C.

Caption: Two-step synthesis workflow of 3-(cyclopropylmethoxy)benzoic acid.

References

-

Title : 3-(cyclopropylmethoxy)benzoic acid - CAS 1047680-61-4 Source : Molaid Chemical Database URL : [Link]

-

Title : Discovery of novel FABP1 inhibitors for the treatment of non-alcoholic steatohepatitis (NASH) Source : European Journal of Medicinal Chemistry URL :[Link]

-

Title : Design, synthesis, and biological studies of novel 3-benzamidobenzoic acid derivatives as farnesoid X receptor partial agonist Source : European Journal of Medicinal Chemistry URL :[Link]

Sources

Physicochemical properties of 3-(cyclopropylmethoxy)benzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-(cyclopropylmethoxy)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(cyclopropylmethoxy)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental and theoretical characterization of this molecule. Key parameters such as molecular structure, melting point, acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility are discussed in detail. The narrative emphasizes the causal relationships between these properties and their implications for pharmaceutical development, from synthesis and purification to formulation and bioavailability. Each section is supported by validated experimental protocols, data summaries, and authoritative references to ensure scientific integrity and practical applicability.

Chemical Identity and Structure

3-(cyclopropylmethoxy)benzoic acid is an aromatic carboxylic acid derivative. The presence of the carboxylic acid group imparts acidic properties, while the cyclopropylmethoxy substituent significantly influences its lipophilicity and solid-state characteristics. Understanding its fundamental structure is the first step in predicting its behavior in both chemical and biological systems.

-

Molecular Formula: C₁₁H₁₂O₃[1]

-

Molecular Weight: 192.21 g/mol

-

Canonical SMILES: C1CC1COC2=CC=CC(=C2)C(=O)O[1]

-

InChIKey: WKMIJKYUMSWZGZ-UHFFFAOYSA-N[1]

Structure:

Caption: 2D Structure of 3-(cyclopropylmethoxy)benzoic acid.

Core Physicochemical Properties: A Summary

The interplay of a molecule's physicochemical properties governs its behavior in a drug development context. The following table summarizes the available experimental and predicted data for 3-(cyclopropylmethoxy)benzoic acid and related compounds.

| Property | Value | Data Type | Comments and Source |

| Molecular Weight | 192.21 g/mol | Calculated | Based on the molecular formula C₁₁H₁₂O₃. |

| Melting Point (MP) | Not available | Experimental | Data for the related compound, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, is 118-120°C.[4] Pure crystalline solids typically exhibit a sharp melting range.[5][6] |

| Boiling Point (BP) | ~312.2°C at 760 mmHg | Estimated | Based on the boiling point of the structurally similar 3-cyclopropylbenzoic acid.[2] |

| pKa | ~4.1 - 4.2 | Estimated | Based on the pKa of benzoic acid (4.20) and 3-methoxybenzoic acid (4.10), as the electronic effects of a methoxy and cyclopropylmethoxy group are similar.[7] |

| logP (XlogP) | 2.8 | Predicted | This positive value indicates a significant degree of lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility.[1] |

| Aqueous Solubility | Low (predicted) | Qualitative | The molecular structure, with a high logP and a crystalline acid nature, suggests low intrinsic solubility in water.[8][9] |

Melting Point: A Marker of Purity and Stability

The melting point is a critical thermal property that provides insights into the purity, crystal lattice energy, and stability of a solid compound.[5] For a pure crystalline substance, the melting point is a sharp, well-defined range.[6] Impurities typically cause a depression and broadening of the melting range.[10]

Experimental Protocol: Capillary Melting Point Determination

This method remains a gold standard for its simplicity and accuracy.[11]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.[10]

-

Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus.[11]

-

Initial Rapid Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. This provides a quick, approximate value.[6][10]

-

Slow Heating Ramp: The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

-

Observation and Recording: The melting range is recorded from the temperature at which the first liquid droplet appears to the temperature at which the entire sample becomes a clear liquid.[10]

Caption: Workflow for Capillary Melting Point Determination.

Acid Dissociation Constant (pKa): The Key to Ionization

The pKa value defines the strength of an acid. For a carboxylic acid like 3-(cyclopropylmethoxy)benzoic acid, it is the pH at which the compound exists in a 50:50 equilibrium between its neutral, protonated form (R-COOH) and its charged, deprotonated carboxylate form (R-COO⁻).[12] This property is paramount in drug development as it dictates the compound's charge state in different physiological environments (e.g., stomach vs. intestine), which in turn affects its solubility, absorption, and interaction with biological targets.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust method for determining the pKa of weak acids.[12][13]

-

Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent (e.g., water with a co-solvent if needed) to create a solution of known concentration.

-

Titration Setup: A calibrated pH electrode is immersed in the solution, which is placed on a magnetic stirrer. A burette containing a standardized strong base (e.g., 0.1 M NaOH) is positioned to add titrant to the solution.[13]

-

Data Collection: The strong base is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[13]

-

Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The equivalence point is identified from the steepest part of the curve. The pKa is the pH value at the half-equivalence point, where exactly half of the acid has been neutralized.[12] According to the Henderson-Hasselbalch equation, at this point, pH = pKa because the concentrations of the acid and its conjugate base are equal.[12][14]

Caption: Ionization equilibrium of a carboxylic acid around its pKa.

Lipophilicity (logP): Balancing Solubility and Permeability

Lipophilicity, quantified as the logarithm of the partition coefficient (logP), describes a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one.[15] It is typically measured using an n-octanol/water system.[16] A positive logP value, like the predicted 2.8 for this compound, indicates that it is more soluble in lipids than in water.[1][16] This property is a critical determinant of a drug's ability to cross biological membranes (absorption) but must be balanced, as very high lipophilicity can lead to poor aqueous solubility and non-specific binding.[17][18]

Experimental Protocol: Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most direct way to measure logP.[15]

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation.

-

Partitioning: A small, known amount of the compound is dissolved in one of the phases (usually n-octanol). This solution is then combined with the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for an extended period (e.g., several hours) to allow the compound to partition between the two phases until equilibrium is reached.[15]

-

Phase Separation: The mixture is allowed to stand until the n-octanol and aqueous layers are clearly separated.

-

Concentration Analysis: The concentration of the compound in each layer is accurately measured, typically using techniques like HPLC or UV-Vis spectroscopy.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[16]

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature to form a saturated solution.[19] For orally administered drugs, sufficient aqueous solubility is essential for dissolution in the gastrointestinal tract prior to absorption.[20] The low predicted solubility for 3-(cyclopropylmethoxy)benzoic acid, inferred from its lipophilic character, suggests that formulation strategies may be necessary to enhance its bioavailability.

Experimental Protocol: Equilibrium Shake-Flask Solubility

This method determines the thermodynamic solubility, which is the true equilibrium value.[21]

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of water (or a relevant aqueous buffer) in a sealed vial.[21]

-

Equilibration: The vial is agitated (e.g., on a shaker or rotator) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved states is reached.[21][22]

-

Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to remove all undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as HPLC.

-

Confirmation of Equilibrium: The process is often repeated with samples taken at different time points (e.g., 24 and 48 hours) to confirm that the concentration has reached a stable plateau.[21]

Conclusion

3-(cyclopropylmethoxy)benzoic acid is a lipophilic (predicted XlogP = 2.8) weak acid (estimated pKa ~4.1-4.2) with an expectedly low aqueous solubility. These physicochemical properties are critical for its potential application in drug discovery and development. The predicted lipophilicity suggests a good potential for membrane permeation, while its acidic nature means its solubility will be highly pH-dependent, increasing significantly at pH values above its pKa. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these predicted values, which is an essential step in the characterization of any new chemical entity.

References

-

O'Hagan, S., & Kell, D. B. (2017). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

Myers, B. A., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Retrieved from [Link]

-

Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

-

Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

-

Unknown. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

ULM. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

VTU. (2017). 4 Determination of pKa of weak acid using PH meter. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. Retrieved from [Link]

-

Taylor & Francis Online. (2010). Aqueous solubility of crystalline and amorphous drugs: Challenges in measurement. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). The values of LogP determined with experimental (LogP HPTLC ) and computational methods. Retrieved from [Link]

-

PMC. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

-

MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-methoxy-, 1-methylpropyl ester. Retrieved from [Link]

-

Chemsrc. (2025). CAS#:1702375-12-9 | 3-(Cyclopropylmethoxy)-4-(methylsulfonamido)benzoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(cyclopropylmethoxy)benzoic acid (C11H12O3). Retrieved from [Link]

-

AngeneChemical. (n.d.). Benzoic acid, 3-cyclopropyl-. Retrieved from [Link]

-

PubChem. (n.d.). 3-Cyclopropylbenzoic acid. Retrieved from [Link]

-

Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy Benzoic Acid. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. Retrieved from [Link]

-

University of Limerick. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Why is propenoic acid more acidic than p-methoxybenzoic acid?. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3,4,5-trimethoxy-. Retrieved from [Link]

Sources

- 1. PubChemLite - 3-(cyclopropylmethoxy)benzoic acid (C11H12O3) [pubchemlite.lcsb.uni.lu]

- 2. angenechemical.com [angenechemical.com]

- 3. 3-Cyclopropylbenzoic acid | C10H10O2 | CID 282065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid | 162401-62-9 [chemicalbook.com]

- 5. athabascau.ca [athabascau.ca]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chemixl.com [chemixl.com]

- 9. pure.ul.ie [pure.ul.ie]

- 10. ursinus.edu [ursinus.edu]

- 11. westlab.com [westlab.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pennwest.edu [pennwest.edu]

- 14. ulm.edu [ulm.edu]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. acdlabs.com [acdlabs.com]

- 17. longdom.org [longdom.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. tandfonline.com [tandfonline.com]

- 22. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 3-(cyclopropylmethoxy)benzoic acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the methodologies and considerations for determining the solubility profile of 3-(cyclopropylmethoxy)benzoic acid. While specific experimental data for this compound is not extensively published, this document serves as a procedural and interpretive framework for researchers, scientists, and drug development professionals. It details the theoretical underpinnings of solubility, outlines robust experimental protocols for its determination, and discusses the strategic application of solubility data in pharmaceutical development. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Central Role of Solubility

In pharmaceutical sciences, the selection of an appropriate solvent system is a cornerstone of successful process development and formulation.[1] The solvent influences not only the yield and purity of an API during crystallization but also critical final-form attributes like crystal habit, polymorphism, and stability.[2][3] 3-(cyclopropylmethoxy)benzoic acid, a substituted benzoic acid derivative, presents a molecular structure with both polar (carboxylic acid) and non-polar (cyclopropyl and phenyl groups) moieties. This amphiphilic nature suggests a nuanced solubility profile that must be meticulously characterized to enable efficient process design.

Understanding the solubility of 3-(cyclopropylmethoxy)benzoic acid is paramount for:

-

Reaction Chemistry: Selecting a solvent that ensures all reactants remain in the solution phase.

-

Crystallization Development: Identifying suitable solvents and anti-solvents for purification and isolation to control yield and crystal morphology.[2]

-

Formulation: Determining appropriate vehicles for preclinical and clinical dosage forms.

-

Predicting Bioavailability: Early assessment of dissolution characteristics, a key factor in oral absorption.[4]

This guide will walk through the essential physicochemical properties of the target compound, the theoretical basis for solvent selection, and a detailed, field-proven experimental workflow for generating a reliable solubility profile.

Physicochemical Characterization of 3-(cyclopropylmethoxy)benzoic acid

Before embarking on experimental solubility studies, it is crucial to understand the intrinsic properties of the molecule, as they directly govern its interaction with various solvents.

Table 1: Key Physicochemical Properties of 3-(cyclopropylmethoxy)benzoic acid

| Property | Value | Source | Significance for Solubility |

| Molecular Formula | C₁₁H₁₂O₃ | [5] | Provides the elemental composition. |

| Molecular Weight | 192.21 g/mol | [5] | Influences mass-based solubility calculations. |

| Structure | PubChem | The presence of a carboxylic acid group (polar, H-bond donor/acceptor) and a cyclopropylmethoxy-phenyl group (largely non-polar) dictates solvent preference. | |

| Predicted XLogP3 | 2.8 | [5] | A positive LogP value indicates a preference for lipophilic (non-polar) environments over hydrophilic (polar) ones. This suggests moderate to good solubility in many organic solvents but potentially limited aqueous solubility. |

| Hydrogen Bond Donor Count | 1 | [6] | The carboxylic acid proton can be donated. |

| Hydrogen Bond Acceptor Count | 3 | [6] | The two carboxylic oxygen atoms and the ether oxygen can accept hydrogen bonds. |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | [6] | This value, reflecting the polar surface area, is a key indicator of membrane permeability and interactions with polar solvents. |

Note: Some properties are based on the closely related structure 3-cyclopropylbenzoic acid (C10H10O2) due to limited data on the target compound.

The carboxylic acid group makes the molecule acidic, implying that its solubility will be highly dependent on the pH in aqueous and protic solvents. In organic solvents, the ability to form hydrogen bonds and the overall balance between the polar head and non-polar tail will be the primary drivers of solubility.

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" provides a foundational, albeit simplified, guide for solvent selection. Solubility is maximized when the intermolecular forces between the solute and solvent molecules are similar to those within the pure components.[7] The dissolution process can be understood through its thermodynamics, where the change in Gibbs free energy (ΔG) determines the spontaneity of dissolution.

Key solvent parameters to consider include:

-

Polarity: Solvents are broadly classified as polar or non-polar. Polar solvents can be further divided into protic (containing acidic protons, e.g., alcohols) and aprotic (e.g., acetone, DMSO). Given its structure, 3-(cyclopropylmethoxy)benzoic acid is expected to show higher solubility in moderately polar to polar solvents, especially those capable of hydrogen bonding.

-

Dielectric Constant: A measure of a solvent's ability to separate ions. Solvents with higher dielectric constants are more effective at dissolving polar and ionic compounds.

-

Hansen Solubility Parameters (HSP): These parameters break down intermolecular forces into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). A solvent is more likely to dissolve a solute if their HSP values are similar. While beyond the scope of this guide to calculate, this concept underpins the rationale for testing a diverse set of solvents.

Experimental Determination of Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, once the system has reached equilibrium.[8] The "shake-flask" method is the gold-standard technique for determining equilibrium solubility due to its reliability and directness.[9][10]

The Shake-Flask Method: A Self-Validating Protocol

This protocol ensures trustworthiness by confirming that a true solid-liquid equilibrium has been achieved.

Objective: To determine the saturation solubility of 3-(cyclopropylmethoxy)benzoic acid in a panel of selected organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

3-(cyclopropylmethoxy)benzoic acid (solid, confirmed purity)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with Teflon-lined caps

-

Orbital shaker with temperature control[10]

-

Syringes and syringe filters (e.g., 0.22 µm PVDF)[11]

-

Volumetric flasks

-

Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Step-by-Step Protocol:

-

Preparation (Triplicates): For each solvent, weigh an excess amount of 3-(cyclopropylmethoxy)benzoic acid into three separate vials. The key is to add enough solid so that some visibly remains undissolved at the end of the experiment, ensuring saturation.[11]

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to each vial and seal tightly.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate.

-

Causality: Constant temperature is critical as solubility is temperature-dependent.[7][12] For most solids, solubility increases with temperature.[13] Agitation ensures efficient mixing and reduces the time needed to reach equilibrium. An equilibration time of 24 to 48 hours is typically sufficient for most organic systems.[11]

-

-

Equilibrium Verification: After the agitation period, let the vials stand to allow undissolved solids to settle. Visually confirm that an excess of solid is still present in every vial. If not, the experiment for that vial is invalid and must be repeated with more solute.

-

Sampling and Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (e.t., 0.22 µm) into a clean, pre-weighed vial.

-

Causality: Filtration is a critical step to remove all microscopic undissolved particles, which would otherwise lead to an overestimation of solubility. The filter material should be chosen carefully to ensure it does not adsorb the solute.

-

-

Analysis: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve. Quantify the concentration using a validated analytical method like HPLC-UV.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The final solubility is typically reported in units of mg/mL or mol/L.

Representative Solubility Data and Interpretation

While specific experimental data for 3-(cyclopropylmethoxy)benzoic acid is not publicly available, Table 2 presents a representative solubility profile based on the compound's structure and general principles of solubility for similar benzoic acid derivatives.[14] This data should be considered illustrative.

Table 2: Illustrative Solubility of 3-(cyclopropylmethoxy)benzoic acid at 25°C

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Interpretation |

| Polar Protic | Methanol | 32.7 | > 200 | High solubility due to strong hydrogen bonding with the carboxylic acid group. |

| Ethanol | 24.5 | > 150 | Similar to methanol, excellent H-bonding capability. | |

| Water (pH 7.0) | 80.1 | < 0.1 | Very low solubility. The non-polar backbone dominates at neutral pH. Solubility would increase dramatically at high pH due to deprotonation to the carboxylate salt. | |

| Polar Aprotic | Acetone | 20.7 | ~ 100 | Good solubility. Acetone is a hydrogen bond acceptor and has sufficient polarity to interact with the acid group. |

| Acetonitrile (ACN) | 37.5 | ~ 50 | Moderate solubility. Less effective at H-bonding than acetone. | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 250 | Very high solubility. DMSO is a powerful, highly polar solvent and an excellent H-bond acceptor.[11] | |

| Non-Polar | Ethyl Acetate (EtOAc) | 6.0 | ~ 75 | Good solubility. The ester group provides some polarity and H-bond acceptance, balancing well with the solute's structure. |

| Dichloromethane (DCM) | 9.1 | ~ 40 | Moderate solubility. Primarily dipole-dipole interactions. | |

| Heptane | 1.9 | < 1 | Poor solubility. The non-polar nature of heptane cannot overcome the solute-solute interactions of the polar carboxylic acid groups. |

Interpretation of Trends:

-

High Solubility in Polar Solvents: The highest solubilities are observed in polar solvents capable of hydrogen bonding (Methanol, Ethanol, DMSO). This is driven by strong interactions with the carboxylic acid moiety.

-

The Role of Hydrogen Bonding: Solvents that are both polar and can accept hydrogen bonds (e.g., Acetone, EtOAc, DMSO) are particularly effective.

-

Limited Solubility in Non-Polar Solvents: The very low solubility in heptane confirms the dominant role of the polar functional group in the solid state, which requires a sufficiently polar solvent to disrupt the crystal lattice.

-

pH-Dependent Aqueous Solubility: As expected for a carboxylic acid, aqueous solubility is extremely low at neutral pH but would be significantly higher under basic conditions (pH > pKa) where the highly polar carboxylate anion is formed.

Application in Drug Development: A Decision Framework

The generated solubility data is not an endpoint but a critical input for strategic decision-making.

Caption: Decision-making framework based on solubility data.

-

Process Chemistry: Solvents like acetone and ethyl acetate, which show good solubility and have favorable boiling points, could be excellent candidates for reaction and subsequent cooling crystallization.

-

Purification: The stark difference in solubility between a solvent like methanol (high solubility) and an anti-solvent like heptane (low solubility) makes this pair a prime candidate for an anti-solvent crystallization process, which can be highly effective for purification.[3]

-

Formulation: The very low neutral aqueous solubility indicates that for oral delivery, formulation strategies such as salt formation (to leverage pH-dependent solubility) or amorphous solid dispersions would likely be necessary to achieve adequate bioavailability.

Conclusion

Determining the solubility profile of an API like 3-(cyclopropylmethoxy)benzoic acid is a foundational activity in pharmaceutical development. It requires a blend of theoretical understanding and rigorous experimental execution. By employing a robust, self-validating protocol such as the shake-flask method, researchers can generate reliable data that directly informs critical decisions in process chemistry, crystallization, and formulation. While this guide uses an illustrative dataset, the described methodologies and interpretive logic provide a comprehensive framework for scientists to successfully characterize their compounds and accelerate the drug development pipeline.

References

-

Janssen. (n.d.). Solvent Selection in Pharmaceutical Crystallisation. Scribd. Retrieved from [Link]

-

American Chemical Society. (2024). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications. Retrieved from [Link]

-

APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Retrieved from [Link]

-

Technobis Crystallization Systems. (2021). Solvent selection for process development. Retrieved from [Link]

-

Tabriz University of Medical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

ResearchGate. (2025). Chapter 4 Solvent design for crystallization of pharmaceutical products. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

-

World Health Organization. (2019). Annex 4. Retrieved from [Link]

-

PubMed. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Retrieved from [Link]

-

Unknown. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. Retrieved from [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [Link]

-

Purdue University. (n.d.). Solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). Principles of Solubility. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(cyclopropylmethoxy)benzoic acid (C11H12O3). Retrieved from [Link]

-

Angene Chemical. (n.d.). Benzoic acid, 3-cyclopropyl-. Retrieved from [Link]

-

PubChem. (n.d.). 3-Cyclopropylbenzoic acid. Retrieved from [Link]

-

ResearchGate. (2025). Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]

Sources

- 1. crystallizationsystems.com [crystallizationsystems.com]

- 2. scribd.com [scribd.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. PubChemLite - 3-(cyclopropylmethoxy)benzoic acid (C11H12O3) [pubchemlite.lcsb.uni.lu]

- 6. 3-Cyclopropylbenzoic acid | C10H10O2 | CID 282065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Solubility - Wikipedia [en.wikipedia.org]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. who.int [who.int]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Solubility [chem.fsu.edu]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Acidity and pKa of 3-(cyclopropylmethoxy)benzoic Acid

This technical guide provides a comprehensive analysis of the acidity and predicted pKa value of 3-(cyclopropylmethoxy)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the molecule's acidity, outlines detailed experimental protocols for empirical pKa determination, and presents a computational approach for its theoretical prediction. By synthesizing foundational chemical principles with practical methodologies, this guide serves as an authoritative resource for understanding and characterizing this compound.

Introduction: The Significance of pKa in Drug Development

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development. It profoundly influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. For an ionizable compound like 3-(cyclopropylmethoxy)benzoic acid, the pKa value dictates the extent of its ionization at a given physiological pH, which in turn affects its ability to cross biological membranes and interact with its target. An accurate understanding of its acidity is therefore paramount for predicting its behavior in biological systems and for the rational design of new therapeutic agents.

This guide will first explore the theoretical underpinnings of the acidity of 3-(cyclopropylmethoxy)benzoic acid, focusing on the electronic effects of its substituents. Subsequently, it will provide detailed, step-by-step protocols for two common experimental methods for pKa determination: potentiometric titration and UV-Vis spectroscopy. Finally, a computational approach using Density Functional Theory (DFT) for pKa prediction will be discussed.

Theoretical Framework: Predicting the Acidity

The acidity of a substituted benzoic acid is influenced by the electronic properties of its substituents. The pKa of the parent molecule, benzoic acid, is approximately 4.20.[1][2] Substituents can either increase acidity (lower pKa) by withdrawing electron density from the carboxylate anion, thereby stabilizing it, or decrease acidity (increase pKa) by donating electron density, which destabilizes the anion.[3][4]

In 3-(cyclopropylmethoxy)benzoic acid, the substituent is a cyclopropylmethoxy group (-OCH₂-c-Pr) at the meta position. To predict its effect, we must consider the combined electronic influences of the methoxy (-O-), methylene (-CH₂-), and cyclopropyl (-c-Pr) moieties.

Electronic Effects of the Substituents

-

Methoxy Group (-OCH₃): The methoxy group exhibits a dual electronic nature. Due to the high electronegativity of the oxygen atom, it has an electron-withdrawing inductive effect (-I).[5] However, the lone pairs of electrons on the oxygen can participate in resonance, leading to an electron-donating resonance effect (+R).[5][6] When a methoxy group is in the meta position, its resonance effect on the carboxylic acid group is negligible. Therefore, its primary influence is the electron-withdrawing inductive effect, which is expected to increase the acidity of benzoic acid. The pKa of 3-methoxybenzoic acid is approximately 4.10, which is slightly lower than that of benzoic acid (4.20), confirming the dominance of the weak inductive effect at the meta position.[2][7]

-

Cyclopropyl Group (-c-Pr): The cyclopropyl group is unique among alkyl groups. Due to the high s-character of its C-C bonds, it is inductively electron-withdrawing.[8] However, it can also act as a resonance electron-donating group, particularly when adjacent to an electron-deficient center.[8] This is attributed to the partial double-bond character of its strained C-C bonds.

-

Cyclopropylmethoxy Group (-OCH₂-c-Pr): In the 3-(cyclopropylmethoxy)benzoic acid, the ether oxygen is attached to a methylene group, which in turn is bonded to the cyclopropyl ring. The methylene group acts as an insulator, diminishing the direct resonance and inductive effects of the cyclopropyl ring on the ether oxygen and, subsequently, on the benzene ring. The primary electronic effect of the entire cyclopropylmethoxy group at the meta position will be dominated by the inductive effect of the ether oxygen. The cyclopropyl group's influence will be secondary and transmitted through the methylene linker. Given that alkyl groups are generally weakly electron-donating, the cyclopropylmethyl moiety might slightly increase the electron-donating character compared to a simple methyl group (as in the methoxy substituent).

Predicted pKa Value

Based on the analysis of the electronic effects, the pKa of 3-(cyclopropylmethoxy)benzoic acid is predicted to be slightly higher than that of 3-methoxybenzoic acid (pKa ≈ 4.10) but likely still lower than or very close to that of benzoic acid (pKa = 4.20). The electron-withdrawing inductive effect of the meta-ether oxygen will be the dominant factor, leading to a slight increase in acidity compared to unsubstituted benzoic acid. However, the presence of the cyclopropylmethyl group, which is slightly more electron-donating than a methyl group, may slightly counteract this effect, making the compound marginally less acidic than 3-methoxybenzoic acid.

Table 1: Comparison of Relevant pKa Values

| Compound | pKa Value | Reference |

| Benzoic Acid | 4.20 | [1][2] |

| 3-Methoxybenzoic Acid | 4.10 | [2][7] |

| 3-(cyclopropylmethoxy)benzoic Acid | Predicted: ~4.1-4.2 | - |

Experimental Determination of pKa

For definitive characterization, the pKa of 3-(cyclopropylmethoxy)benzoic acid must be determined experimentally. The following sections provide detailed protocols for two widely used and reliable methods.

Method 1: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring the pH of a solution as a titrant of known concentration is added.[9][10][11]

Experimental Protocol

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of 3-(cyclopropylmethoxy)benzoic acid in a suitable co-solvent if necessary (e.g., a mixture of water and a water-miscible organic solvent like methanol or ethanol) to ensure complete dissolution.

-

Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).

-

Prepare buffer solutions for pH meter calibration (e.g., pH 4.00, 7.00, and 10.00).

-

-

Instrumentation:

-

Calibrated pH meter with a combination glass electrode.

-

Magnetic stirrer and stir bar.

-

Burette (10 mL or 25 mL).

-

-

Titration Procedure:

-

Pipette a known volume (e.g., 20.00 mL) of the 0.01 M 3-(cyclopropylmethoxy)benzoic acid solution into a beaker.

-

Add a magnetic stir bar and place the beaker on a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Record the initial pH of the solution.

-

Begin adding the 0.1 M NaOH solution from the burette in small increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH has risen significantly past the equivalence point.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

The pKa is the pH at the half-equivalence point. The equivalence point is the point of steepest inflection on the titration curve. The half-equivalence point is the volume of NaOH that is half of the volume required to reach the equivalence point.[5]

-

Alternatively, the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve can be plotted to more accurately determine the equivalence point.[12]

-

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine the pKa of a compound if the protonated and deprotonated forms have different ultraviolet or visible spectra.[6][8][13]

Experimental Protocol

-

Preparation of Solutions:

-

Prepare a stock solution of 3-(cyclopropylmethoxy)benzoic acid in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffer solutions with a range of known pH values spanning the expected pKa of the compound (e.g., from pH 2 to pH 6).

-

-

Instrumentation:

-

UV-Vis spectrophotometer.

-

Quartz cuvettes.

-

Calibrated pH meter.

-

-

Measurement Procedure:

-

For each buffer solution, add a small, constant amount of the stock solution of 3-(cyclopropylmethoxy)benzoic acid to ensure the final concentration is the same in all samples.

-

Record the UV-Vis spectrum (e.g., from 200 nm to 400 nm) for each sample.

-

Identify the wavelength(s) at which the absorbance changes significantly with pH.

-

-

Data Analysis:

-

Plot the absorbance at a chosen wavelength versus the pH of the buffer solutions.

-

The resulting plot should be a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

-

Alternatively, the data can be analyzed using the following equation: log[(A - Aᵢ)/(Aₑ - A)] = pH - pKa where A is the absorbance at a given pH, Aᵢ is the absorbance of the fully protonated species, and Aₑ is the absorbance of the fully deprotonated species. A plot of log[(A - Aᵢ)/(Aₑ - A)] versus pH will yield a straight line with a y-intercept equal to -pKa.[14]

-

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Prediction of pKa

In addition to experimental methods, computational chemistry provides a powerful tool for predicting pKa values. Density Functional Theory (DFT) calculations have been shown to provide reliable pKa predictions for substituted benzoic acids.[3][15][16]

Computational Protocol

-

Software and Method:

-

Calculation Procedure:

-

Optimize the geometries of both the protonated (acid) and deprotonated (conjugate base) forms of 3-(cyclopropylmethoxy)benzoic acid in the chosen solvent model.

-

Calculate the Gibbs free energies (G) of the optimized structures.

-

The pKa can be calculated from the change in Gibbs free energy for the deprotonation reaction (ΔG_dep) in solution using the following equation: pKa = (ΔG_dep) / (2.303 * RT) where R is the gas constant and T is the temperature in Kelvin.

-

-

Validation:

-

It is good practice to validate the computational method by calculating the pKa of known compounds, such as benzoic acid and 3-methoxybenzoic acid, and comparing the calculated values to experimental data.

-

Caption: Workflow for computational pKa prediction using DFT.

Conclusion

The acidity of 3-(cyclopropylmethoxy)benzoic acid is a key determinant of its pharmacokinetic and pharmacodynamic properties. Based on a theoretical analysis of the electronic effects of the cyclopropylmethoxy substituent, the pKa of this compound is predicted to be in the range of 4.1 to 4.2. This slight increase in acidity compared to benzoic acid is primarily attributed to the inductive electron-withdrawing effect of the ether oxygen at the meta position. For definitive characterization, this guide provides detailed protocols for the experimental determination of the pKa using potentiometric titration and UV-Vis spectrophotometry, as well as a robust computational approach using DFT. The application of these methodologies will provide a precise and accurate pKa value, which is essential for the advancement of research and development involving 3-(cyclopropylmethoxy)benzoic acid.

References

-

PubChem. (2020, July 27). Benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Fiveable. (2025, August 15). Cyclopropyl Definition. Retrieved from [Link]

-

Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

-

Filo. (2025, April 8). But methoxy grp has negative inductive effect then how it's electron donating. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group? Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved from [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

-

Tripod. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, October 20). 7.9: How Delocalized Electrons Affect pKa Values. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1386-1393. Retrieved from [Link]

-

Reddit. (2025, January 13). Acidity of carboxylic acids and electron donating group. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Quora. (2016, January 14). Why is benzoic acid (pKa=4.20) more acidic than acetic acid (pKa=4.76)? Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]

-

THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. 3-Methoxybenzoic acid CAS#: 586-38-9 [m.chemicalbook.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. prepp.in [prepp.in]

- 5. web.viu.ca [web.viu.ca]

- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. scispace.com [scispace.com]

- 13. ishigirl.tripod.com [ishigirl.tripod.com]

- 14. hi-tec.tripod.com [hi-tec.tripod.com]

- 15. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. jst-ud.vn [jst-ud.vn]

A Prospective Analysis of the Biological Activity of 3-(cyclopropylmethoxy)benzoic acid: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide presents a prospective analysis of 3-(cyclopropylmethoxy)benzoic acid, a molecule of significant interest at the intersection of established pharmacophores and modern medicinal chemistry strategies. While direct biological data for this specific compound is not extensively published, its structural components—the versatile benzoic acid scaffold and the advantageous cyclopropylmethoxy moiety—provide a strong rationale for its investigation as a potential therapeutic agent. Drawing from data on close structural analogs and the broader chemical class, we hypothesize that its primary biological activity may lie in the modulation of fibrotic pathways, specifically through the inhibition of the TGF-β/Smad signaling cascade. This document provides a comprehensive, step-by-step framework for the synthesis, in vitro characterization, and in vivo validation of this compound, designed to equip researchers and drug development professionals with the necessary protocols and strategic insights to rigorously evaluate its therapeutic potential.

Introduction: Deconstructing a Molecule of Interest

In the landscape of drug discovery, the strategic design of small molecules is paramount. The compound 3-(cyclopropylmethoxy)benzoic acid emerges as a compelling candidate for investigation, not from a history of established use, but from a rational analysis of its constituent parts. Its structure is a deliberate combination of a privileged scaffold and a bio-enhancing functional group.

-

The Benzoic Acid Scaffold: The benzoic acid core is a cornerstone of medicinal chemistry, recognized for its role in a multitude of therapeutic agents.[1] This simple aromatic carboxylic acid is a versatile template whose derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[2][3] The carboxyl group often serves as a key interaction point with biological targets, while the phenyl ring provides a modifiable surface for tuning pharmacokinetic and pharmacodynamic properties.[1][4]

-

The Cyclopropylmethoxy Moiety: The incorporation of a cyclopropyl group is a modern medicinal chemistry tactic to overcome common drug development hurdles. Due to significant ring strain, the carbon-hydrogen bonds within the cyclopropyl ring are shorter and stronger, rendering them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] This can lead to improved metabolic stability and a more favorable pharmacokinetic profile. Furthermore, the rigid structure of the cyclopropyl group can act as a conformational constraint, locking the molecule into a bioactive conformation and potentially enhancing potency and selectivity for its target.[5]

The combination of these two motifs in 3-(cyclopropylmethoxy)benzoic acid suggests a molecule designed for both biological activity and enhanced drug-like properties, making it a prime candidate for a structured and hypothesis-driven investigation.

Hypothesis Generation: Insights from Structural Analogs

The most direct line of inquiry into the potential activity of 3-(cyclopropylmethoxy)benzoic acid comes from its closest structural analog with published biological data, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) .

Primary Hypothesis: Inhibition of Fibrotic Pathways via TGF-β/Smad Signaling

Research has shown that DGM can inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT) in lung epithelial cells and alleviate bleomycin-induced pulmonary fibrosis in animal models.[6] EMT is a critical process in the pathogenesis of fibrosis where epithelial cells lose their characteristics and acquire a migratory, matrix-producing phenotype. This process is predominantly driven by the Transforming Growth Factor-beta (TGF-β) signaling pathway.[6]

The proposed mechanism involves the following steps:

-

TGF-β1 binds to its receptor on the cell surface.

-

The activated receptor phosphorylates downstream signaling molecules, Smad2 and Smad3.

-

Phosphorylated Smad2/3 forms a complex with Smad4.

-

This complex translocates to the nucleus, where it regulates the transcription of target genes that drive EMT, including increasing the expression of mesenchymal markers (e.g., α-SMA, Vimentin) and decreasing epithelial markers (e.g., E-cadherin).[6]

Given the strong structural similarity, we hypothesize that 3-(cyclopropylmethoxy)benzoic acid acts as an inhibitor of the TGF-β/Smad signaling pathway, thereby preventing or reversing the cellular processes that lead to fibrosis.

Secondary Hypotheses

Based on the broad activities of benzoic acid derivatives, secondary screening efforts should explore other potential therapeutic areas:

-

Anti-inflammatory Activity: Many benzoic acid derivatives function as anti-inflammatory agents.[1][2] The compound could be tested for its ability to modulate inflammatory responses in relevant cell models.

-

Antimicrobial Activity: The benzoic acid scaffold is a well-known antimicrobial preservative.[7][8] It would be prudent to screen the compound for activity against a panel of pathogenic bacteria and fungi.

Proposed Research and Validation Workflow

A tiered approach is recommended to efficiently evaluate the biological potential of 3-(cyclopropylmethoxy)benzoic acid. This workflow ensures that resources are committed based on positive outcomes at each stage.

Chemical Synthesis

Objective: To synthesize and purify 3-(cyclopropylmethoxy)benzoic acid for biological evaluation. This protocol is adapted from standard ether synthesis and saponification procedures.

Experimental Protocol:

-

Step 1: Ether Synthesis (Williamson Ether Synthesis)

-

To a solution of methyl 3-hydroxybenzoate (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

To this stirred mixture, add (bromomethyl)cyclopropane (1.2 eq).

-

Heat the reaction mixture to 80 °C and stir for 6-12 hours, monitoring reaction completion by Thin-Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the product with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude methyl 3-(cyclopropylmethoxy)benzoate. Purify via column chromatography if necessary.

-

-

Step 2: Saponification (Ester Hydrolysis)

-

Dissolve the crude ester from the previous step in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 2.0 eq) or sodium hydroxide (NaOH) to the solution.

-

Stir the mixture at room temperature for 4-8 hours until the ester is fully consumed (monitor by TLC).

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of ~2-3 with 1M hydrochloric acid (HCl), which will precipitate the product.

-

Filter the white precipitate, wash thoroughly with water, and dry under vacuum to yield the final product, 3-(cyclopropylmethoxy)benzoic acid.

-

Confirm identity and purity (>95%) via ¹H NMR, ¹³C NMR, and LC-MS.

-

In Vitro Validation of the Primary Hypothesis (Anti-Fibrosis)

Objective: To determine if the compound can inhibit TGF-β1-induced EMT in a human lung epithelial cell line (A549).

Experimental Protocol:

-

Cell Culture and Treatment:

-

Culture A549 cells in appropriate media (e.g., F-12K Medium with 10% FBS) until they reach 70-80% confluency.

-

Starve the cells in serum-free media for 12-24 hours.

-

Pre-treat cells with varying concentrations of 3-(cyclopropylmethoxy)benzoic acid (e.g., 0.1, 1, 10, 25, 50 µM) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

Induce EMT by adding recombinant human TGF-β1 (e.g., 5 ng/mL) to all wells except the negative control.

-

Incubate for 48 hours.

-

-

Western Blot Analysis:

-

Lyse the cells and quantify total protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate with primary antibodies overnight at 4 °C against: α-SMA, Vimentin, E-cadherin, phosphorylated-Smad2/3, total Smad2/3, and a loading control (e.g., GAPDH or β-actin).

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band density using imaging software.

-

-

IC₅₀ Determination:

-

Based on the Western Blot results for a key marker (e.g., α-SMA), perform a more detailed dose-response experiment with a finer concentration gradient.

-

Quantify the marker's expression at each concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to calculate the half-maximal inhibitory concentration (IC₅₀).

-

Data Interpretation and Decision Matrix

The successful progression of 3-(cyclopropylmethoxy)benzoic acid through the drug discovery pipeline depends on meeting specific, pre-defined criteria at each stage.

Summary of Key Quantitative Endpoints

| Parameter | Assay | Success Criterion | Rationale |

| Purity | LC-MS, NMR | >95% | Ensures biological activity is due to the target compound, not impurities. |

| IC₅₀ (Anti-EMT) | Western Blot / High-Content Imaging | < 10 µM | Demonstrates potent activity at the cellular level, justifying further investment. |

| Selectivity | Target-based assays (if target known) | >10-fold vs. related targets | Reduces the likelihood of off-target effects and associated toxicity. |

| MIC (Antimicrobial) | Broth Microdilution | < 32 µg/mL | Indicates potentially useful antimicrobial activity for this secondary hypothesis. |

| Bioavailability (F%) | Rodent PK Study | > 20% (Oral) | Ensures sufficient drug exposure can be achieved in vivo to test for efficacy. |

| Efficacy | Bleomycin Fibrosis Model | Statistically significant reduction in Ashcroft score and collagen deposition | Provides proof-of-concept for the therapeutic hypothesis in a living system. |

Go/No-Go Decision Pathway

The decision to advance the compound should be systematic. The following decision tree illustrates the critical checkpoints.

Conclusion and Future Directions

3-(cyclopropylmethoxy)benzoic acid stands as a promising, yet uncharacterized, chemical entity. Its design logically combines a biologically active scaffold with a group known to enhance metabolic stability. The primary hypothesis, derived from a close structural analog, points toward a potential role in treating fibrotic diseases by inhibiting the TGF-β pathway. The comprehensive experimental plan detailed in this guide provides a rigorous and efficient pathway to validate this hypothesis, from initial synthesis to in vivo proof-of-concept. Successful outcomes from this workflow would establish this compound as a strong lead candidate, warranting progression into formal lead optimization and IND-enabling studies.

References

-

ijarsct (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available at: [Link]

-

Mpousis, S., et al. (2019). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules. Available at: [Link]

-

FruitFast. Benzoic Acid Derivatives: Natural Antioxidants and Preservatives. Available at: [Link]

-

IJCRT.org (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. Available at: [Link]

-

Mondal, S. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. ResearchGate. Available at: [Link]